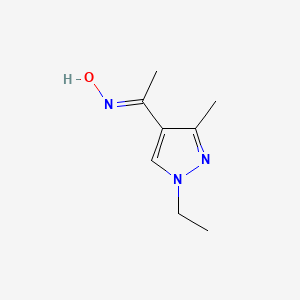

1-(1-Ethyl-3-methylpyrazol-4-yl)-1-(hydroxyimino)ethane

Descripción

1-(1-Ethyl-3-methylpyrazol-4-yl)-1-(hydroxyimino)ethane is a heterocyclic compound featuring a pyrazole core substituted with ethyl and methyl groups, along with a hydroxyimino (-NOH) functional group attached to an ethane backbone. This structure confers unique electronic and steric properties, making it relevant in coordination chemistry, catalysis, and agrochemical research. The pyrazole ring’s electron-rich nature and the hydroxyimino group’s tautomeric behavior (oxime ↔ nitroso) enable versatile reactivity, particularly in metal-ligand interactions and supramolecular assemblies .

Propiedades

IUPAC Name |

(NE)-N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-4-11-5-8(6(2)9-11)7(3)10-12/h5,12H,4H2,1-3H3/b10-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLDKBZQXIEXLY-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)C)C(=NO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C=C(C(=N1)C)/C(=N/O)/C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Ethyl-3-methylpyrazol-4-yl)-1-(hydroxyimino)ethane typically involves the following steps:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Alkylation: The pyrazole ring is then alkylated using ethyl iodide and methyl iodide under basic conditions.

Oximation: The final step involves the reaction of the alkylated pyrazole with hydroxylamine to form the hydroxyimino group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

1-(1-Ethyl-3-methylpyrazol-4-yl)-1-(hydroxyimino)ethane can undergo various chemical reactions, including:

Oxidation: The hydroxyimino group can be oxidized to form a nitro compound.

Reduction: The hydroxyimino group can be reduced to form an amine.

Substitution: The ethyl and methyl groups on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

Oxidation: Nitro derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted pyrazole derivatives.

Aplicaciones Científicas De Investigación

Chemistry: Used as an intermediate in the synthesis of other pyrazole derivatives.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development.

Industry: Used in the production of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 1-(1-Ethyl-3-methylpyrazol-4-yl)-1-(hydroxyimino)ethane would depend on its specific biological activity. Generally, pyrazole derivatives can interact with various molecular targets, including enzymes and receptors, to exert their effects. The hydroxyimino group may play a role in binding to these targets.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally or functionally related molecules, focusing on substituent effects, stability, and applications.

Structural Analogues with Pyrazole Moieties

- {1-[(1-Ethylpyrazol-4-yl)methyl]-4-piperidyl}methylamine (CAS 1006484-01-0): Structural Differences: Replaces the hydroxyimino-ethane group with a piperidine-methylamine chain. Reactivity: The amine group enables protonation and hydrogen bonding, contrasting with the hydroxyimino group’s redox activity. Applications: Used in pharmaceutical intermediates (e.g., kinase inhibitors) due to its basicity and solubility .

- 1-(4-Morpholinophenyl)-2-(phenylsilyl)ethane (Compound 341): Functional Groups: Morpholine (electron-donating) and phenylsilyl (bulky, lipophilic) substituents. Stability: The silyl group enhances thermal stability compared to the hydroxyimino group, which is prone to tautomerization. Synthesis: Synthesized via iron-catalyzed hydrofunctionalization, highlighting the role of transition metals in modifying alkene derivatives .

Functional Analogues with Hydroxyimino/Oxime Groups

- 1-(4′-Isobutylphenyl)ethyl chloride (CAS 62049-65-4): Key Features: Chloroethyl and isobutylphenyl groups. Reactivity: The chloride substituent facilitates nucleophilic substitution, whereas the hydroxyimino group participates in coordination or condensation reactions. Applications: Intermediate in non-steroidal anti-inflammatory drug (NSAID) synthesis, contrasting with the target compound’s catalytic or ligand roles .

Table 1: Comparative Properties of Selected Compounds

Research Findings

- Steric Hindrance : The ethyl and methyl substituents on the pyrazole ring create moderate steric bulk, intermediate between the compact morpholine group and the bulky phenylsilyl group in Compound 341 .

- Synthetic Challenges: Unlike the iron-catalyzed synthesis of Compound 341, the target compound’s hydroxyimino group requires careful pH control to avoid undesired tautomerization or decomposition .

Actividad Biológica

1-(1-Ethyl-3-methylpyrazol-4-yl)-1-(hydroxyimino)ethane, commonly referred to as EMPE, is a pyrazole derivative characterized by its unique structure, which includes an ethyl group, a methyl group, and a hydroxyimino group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its applications in drug development and other scientific fields.

- Molecular Formula: C₉H₁₄N₄O

- Structural Features:

- Pyrazole ring with two nitrogen atoms.

- Hydroxyimino group that enhances reactivity.

Antimicrobial Activity

EMPE has been investigated for its antimicrobial properties. Studies have shown that pyrazole derivatives exhibit a range of activities against various pathogens. For instance, some related compounds have demonstrated significant activity against bacteria such as E. coli and S. aureus, with minimum inhibitory concentrations (MICs) indicating their effectiveness .

Anti-inflammatory Activity

Research indicates that EMPE may possess anti-inflammatory properties. In studies involving carrageenan-induced edema models in rats, certain pyrazole derivatives have shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6 significantly . The hydroxyimino group is believed to play a role in modulating these inflammatory pathways.

The mechanism of action for EMPE likely involves interaction with specific biological targets, such as enzymes and receptors. The hydroxyimino group may facilitate binding to these targets, influencing their activity and leading to the observed biological effects .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Notable Activity |

|---|---|---|

| 1-(1-Ethyl-3-methylpyrazol-4-yl)-1-(hydroxyimino)propane | C₉H₁₄N₄O | Moderate antimicrobial activity |

| 1-(1-Ethyl-3-methylpyrazol-4-yl)-1-(hydroxyimino)butane | C₁₀H₁₈N₄O | Enhanced hydrophobicity, potential for increased bioactivity |

The unique substitution pattern of EMPE compared to other pyrazole derivatives suggests that it may exhibit distinct pharmacological properties, making it a candidate for further research in drug development .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives similar to EMPE:

- Study on Anti-inflammatory Effects : A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit TNF-α and IL-6. Some compounds showed up to 85% inhibition at specific concentrations, suggesting potential therapeutic applications in inflammatory diseases .

- Antimicrobial Screening : Various pyrazole derivatives were tested against common bacterial strains. One study found that certain compounds exhibited significant antimicrobial activity comparable to standard antibiotics, highlighting the potential of EMPE in treating bacterial infections .

- Mechanistic Insights : Investigations into the mechanism of action revealed that pyrazole derivatives could inhibit key enzymes involved in inflammation and microbial resistance, providing a rationale for their observed biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.